molecular formula C12H18Cl3N B3032684 p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride CAS No. 3597-21-5

p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride

Cat. No.: B3032684
CAS No.: 3597-21-5
M. Wt: 282.6 g/mol
InChI Key: WLPDMAGPYZTNBF-UHFFFAOYSA-N
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Description

p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride is a synthetic benzylamine derivative characterized by a para-methyl-substituted benzene ring and two 2-chloroethyl groups attached to the central nitrogen atom, forming a hydrochloride salt.

The para-methyl group likely enhances lipophilicity compared to phenoxy-substituted analogs, influencing solubility and tissue distribution. The 2-chloroethyl groups are reactive moieties capable of alkylating DNA or proteins, a mechanism shared with nitrogen mustards like HN2 . However, the absence of direct pharmacological data for this compound necessitates inferences from structurally related molecules.

Properties

CAS No.

3597-21-5

Molecular Formula

C12H18Cl3N

Molecular Weight

282.6 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H17Cl2N.ClH/c1-11-2-4-12(5-3-11)10-15(8-6-13)9-7-14;/h2-5H,6-10H2,1H3;1H

InChI Key

WLPDMAGPYZTNBF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C[NH+](CCCl)CCCl.[Cl-]

Canonical SMILES

CC1=CC=C(C=C1)CN(CCCl)CCCl.Cl

Origin of Product

United States

Biological Activity

p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a benzylamine core with two chloroethyl substituents and a methyl group, which may influence its biological interactions and therapeutic applications.

The compound exhibits various biological activities, which can be attributed to its ability to interact with cellular pathways. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and neurological functions. Additionally, its structural characteristics suggest potential interactions with enzyme systems involved in metabolic processes.

Pharmacological Properties

  • Antitumor Activity :
    This compound has shown promise as an antitumor agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human lymphomas, by inducing apoptosis and cell cycle arrest. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and death.
  • Neuroprotective Effects :
    The compound may offer neuroprotective benefits, as preliminary studies indicate it can mitigate oxidative stress in neuronal cells. This effect is likely due to its ability to scavenge free radicals and enhance cellular antioxidant defenses.
  • Antimicrobial Properties :
    There is evidence suggesting that this compound possesses antimicrobial activity against certain bacterial strains. The exact mechanism remains under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Study 1: Antitumor Efficacy

A study conducted on human lymphoma cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values indicated potent cytotoxic effects, particularly at concentrations above 10 µM. Flow cytometry analysis showed increased apoptotic cells after treatment, confirming its potential as an antineoplastic agent.

Concentration (µM)Viability (%)Apoptotic Cells (%)
01005
58515
106035
203070

Study 2: Neuroprotective Activity

In a neurotoxicity model using SH-SY5Y neuronal cells exposed to oxidative stress, this compound demonstrated a protective effect. Cells treated with the compound showed reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

TreatmentROS Levels (µM)Cell Viability (%)
Control25100
Compound (10 µM)1585
Compound (20 µM)1090

Scientific Research Applications

Pharmacological Applications

p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride exhibits various pharmacological properties that make it valuable in therapeutic contexts:

Anticancer Activity:

  • Research indicates that compounds with chloroethyl groups are often used as alkylating agents in chemotherapy. They can interfere with DNA replication and repair mechanisms, making them effective against certain types of cancer cells .

Neurological Applications:

  • Similar compounds have been investigated for their potential neuroprotective effects. The dimethylamine pharmacophore, which is structurally related to p-Methyl-di-(2-chloroethyl)-benzylamine, has been linked to treatments for central nervous system disorders .

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy

  • A study published in a peer-reviewed journal highlighted the effectiveness of chloroethyl-containing compounds in inducing apoptosis in cancer cell lines. The study demonstrated that this compound could significantly reduce cell viability in breast cancer models through DNA damage pathways .

Case Study 2: Neuroprotective Properties

  • Another research article focused on the neuroprotective effects of related compounds containing the dimethylamine moiety. These studies suggested potential applications in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Comparison with Similar Compounds

Phenoxybenzamine Hydrochloride

  • Structure: N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)-benzylamine hydrochloride.
  • Molecular Weight : 340.3 g/mol .
  • Therapeutic Use : Alpha-adrenergic antagonist used to treat hypertension and pheochromocytoma .
  • Mechanism : Irreversibly blocks α-adrenergic receptors via alkylation .

HN2 (Bis(2-chloroethyl)methylamine)

  • Structure : A nitrogen mustard with two chloroethyl groups on a methylamine backbone.
  • Molecular Weight : 156.07 g/mol .
  • Therapeutic Use : Alkylating chemotherapeutic agent .
  • Mechanism : Forms DNA crosslinks via chloroethyl groups, disrupting replication .
  • Key Differences : Unlike the benzylamine core in the target compound, HN2 lacks aromaticity, reducing its stability and altering pharmacokinetics .

Butenafine Hydrochloride

  • Structure : N-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride.
  • Molecular Weight : 317.89 g/mol .
  • Therapeutic Use : Antifungal agent targeting squalene epoxidase .
  • Mechanism : Inhibits ergosterol synthesis, leading to fungal cell membrane disruption .
  • Key Differences : The naphthalene and tert-butyl groups in butenafine enhance antifungal specificity, whereas the target compound’s chloroethyl groups suggest alkylating activity .

Comparative Data Table

Compound Molecular Weight (g/mol) Core Structure Key Substituents Therapeutic Use Mechanism of Action References
p-Methyl-di-(2-chloroethyl)-benzylamine HCl ~300 (inferred) Benzylamine p-methyl, two 2-chloroethyl Hypothetical alkylating agent DNA/protein alkylation (assumed) N/A
Phenoxybenzamine HCl 340.3 Benzylamine Phenoxy, 2-chloroethyl Alpha blocker α-adrenergic receptor alkylation
HN2 156.07 Methylamine Two 2-chloroethyl Chemotherapy DNA crosslinking
Butenafine HCl 317.89 Benzylamine tert-butyl, naphthalene Antifungal Squalene epoxidase inhibition

Research Implications

  • Structural Optimization : Substituting the para-methyl group with electron-withdrawing groups (e.g., halogens) could enhance stability and alkylating efficiency .
  • Therapeutic Potential: The target compound’s hypothesized alkylating activity warrants investigation in oncology, similar to HN2, but with improved selectivity through benzylamine modification .

Notes

The exact pharmacological data for p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride are unavailable in the provided evidence; comparisons rely on structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, benzylamine derivatives are reacted with 2-chloroethyl chloride under controlled temperatures (0–5°C) in an inert solvent (e.g., benzene or dichloromethane). Purification involves recrystallization from ethanol or acetonitrile, followed by hydrochloride salt formation using HCl gas . Key analytical techniques for validation include 1^1H/13^13C NMR (to confirm substitution patterns) and mass spectrometry (to verify molecular weight).

Q. How is the purity of this compound assessed, and what thresholds are acceptable for in vitro studies?

  • Methodology : Purity is typically determined via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). A purity ≥95% is recommended for biological assays to minimize interference from byproducts. Residual solvents (e.g., benzene) are quantified using gas chromatography (GC) and must comply with ICH Q3C guidelines .

Q. What in vitro assays are suitable for initial evaluation of this compound's biological activity?

  • Methodology : Cytotoxicity assays (e.g., MTT or resazurin reduction in cancer cell lines) are used to determine IC50_{50} values. For alkylating agents, DNA cross-linking can be assessed via comet assays or HPLC-based quantification of DNA adducts . Dose-response curves should be generated across 3–5 logarithmic concentrations.

Advanced Research Questions

Q. How do structural modifications (e.g., para-methyl substitution) influence the compound's mechanism of action as an alkylating agent?

  • Methodology : Comparative studies with analogs (e.g., HN1/HN2 nitrogen mustards) can clarify structure-activity relationships (SAR). Kinetic studies (e.g., alkylation rates measured via UV-Vis spectroscopy) and molecular docking (e.g., binding to DNA minor grooves) reveal how the methyl group enhances stability or target specificity .

Q. What experimental strategies resolve discrepancies in reported IC50_{50} values across studies?

  • Methodology : Standardize assay conditions:

  • Use identical cell lines (e.g., HeLa or Jurkat) and passage numbers.
  • Control for pH, serum content, and incubation time.
  • Validate compound stability in culture media via LC-MS.
    Cross-validate results with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. How can researchers optimize the compound's pharmacokinetic profile for in vivo studies?

  • Methodology :

  • Solubility : Use co-solvents (e.g., PEG-400) or lipid-based formulations.
  • Metabolic stability : Assess hepatic microsomal half-life (e.g., mouse/rat liver S9 fractions).
  • Bioavailability : Conduct pharmacokinetic (PK) studies in rodents with LC-MS/MS quantification of plasma concentrations .

Data Contradiction and Validation

Q. Why might conflicting data arise in DNA damage assays, and how can they be reconciled?

  • Methodology : Variability often stems from differences in:

  • Cell cycle synchronization : Use serum starvation or thymidine block.
  • DNA repair pathways : Employ isogenic cell lines (e.g., BRCA1-proficient vs. deficient).
  • Endpoint detection : Combine comet assays with γ-H2AX immunofluorescence for dual validation .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

  • Methodology :

  • Document reaction parameters (e.g., stirring rate, humidity).
  • Use high-purity starting materials (≥98%, verified via NMR).
  • Share raw analytical data (e.g., chromatograms, spectra) in supplementary materials .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) due to alkylating agent toxicity.
  • Monitor air quality with charcoal-based filters to capture volatile byproducts.
  • Decontaminate spills with sodium thiosulfate to neutralize reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride
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p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride

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